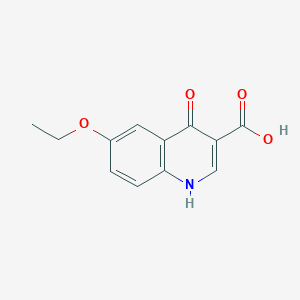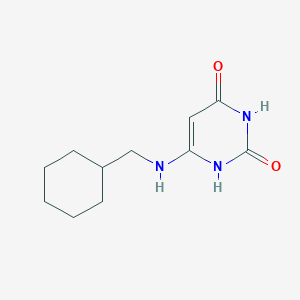
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is an organic compound that features a pyrimidine ring substituted with a cyclohexylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of a pyrimidine derivative with a cyclohexylmethylamine. One common method is the nucleophilic substitution reaction where the amino group of cyclohexylmethylamine attacks the electrophilic carbon of a halogenated pyrimidine. The reaction is usually carried out in a polar solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and high-pressure conditions can also be employed to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
6-((Cyclohexylmethyl)amino)-2,4-pyrimidinedione: Similar structure but with a ketone group instead of a diol.
6-((Cyclohexylmethyl)amino)-2,4-pyrimidinetrione: Contains three ketone groups.
6-((Cyclohexylmethyl)amino)-2,4-pyrimidinecarboxylic acid: Features a carboxylic acid group.
Uniqueness
6-((cyclohexylmethyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its diol functionality, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where the presence of hydroxyl groups is crucial.
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6-(cyclohexylmethylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2/c15-10-6-9(13-11(16)14-10)12-7-8-4-2-1-3-5-8/h6,8H,1-5,7H2,(H3,12,13,14,15,16) |
Clave InChI |
YAUWWHKVPYXRRS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNC2=CC(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-dibromofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone](/img/structure/B1348238.png)
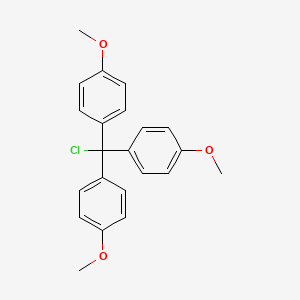
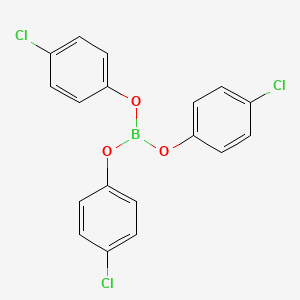
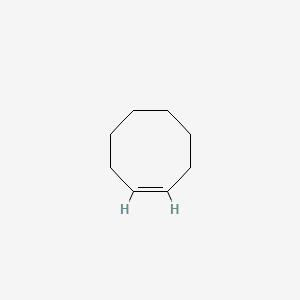
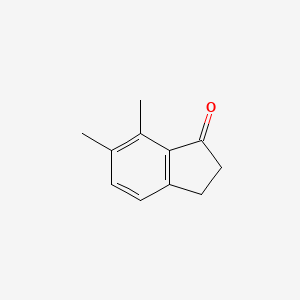
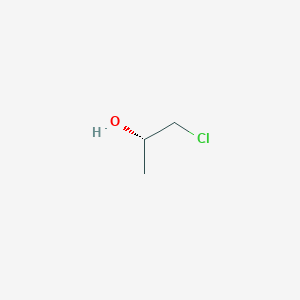
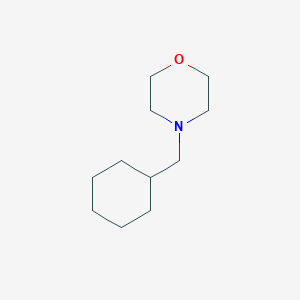
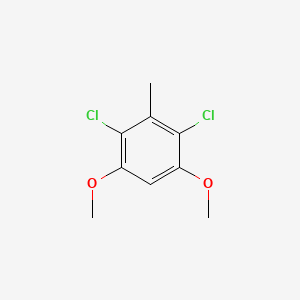
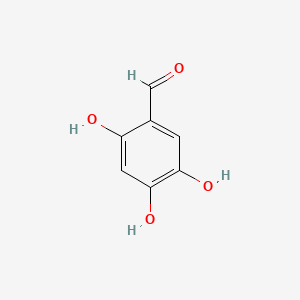
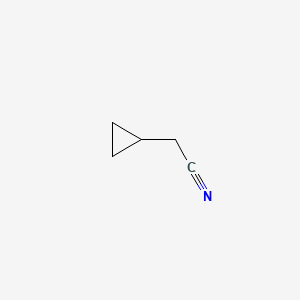
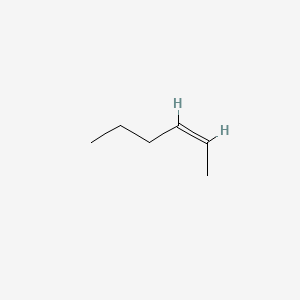
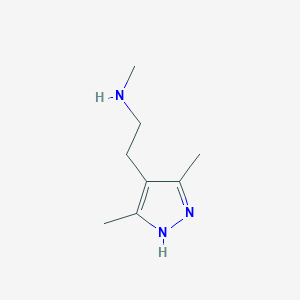
![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)
